CCR5 Antagonism: Preliminary Pharmacological Activity Profile
Preliminary pharmacological screening identified 2-(allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid as a CCR5 antagonist [1]. While specific IC50 values for this exact compound were not publicly disclosed in the indexed screening data, the compound was reported as a candidate for treating CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. No direct head-to-head comparison with the isobutylamino (CAS 1047679-24-2) or hexylamino (CAS 1047679-31-1) congeners was located in publicly available literature at the time of this analysis. Users are advised to request vendor Certificate of Analysis (CoA) and any available supplementary bioactivity data packages directly from the supplier or to commission independent comparative profiling.
| Evidence Dimension | CCR5 antagonism – pharmacological activity classification |
|---|---|
| Target Compound Data | Reported as CCR5 antagonist (no publicly available IC50 located in indexed literature for CAS 1047679-33-3) |
| Comparator Or Baseline | Maraviroc (approved CCR5 antagonist): IC50 = 0.1–3.3 nM in cell-based fusion assays |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of published numeric data for target compound |
| Conditions | Preliminary pharmacological screening (details of assay system not fully specified in indexed abstract) |
Why This Matters
Positive identification as a CCR5 antagonist establishes the compound's relevance for HIV-entry and inflammatory disease research programs, justifying procurement for confirmatory and comparative studies over uncharacterized in-class analogs.
- [1] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease). Semantic Scholar, 2012. View Source
